

# Overcoming IACS-10759 induced neurotoxicity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: IACS-10759 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurotoxicity in preclinical models treated with **IACS-10759**.

## **Troubleshooting Guide**

Issue: Observed signs of neurotoxicity (e.g., peripheral neuropathy) in animal models.

Possible Cause: **IACS-10759**, a potent inhibitor of mitochondrial Complex I, can induce neurotoxicity as a mechanism-based toxicity. This has been observed in both clinical trials and preclinical models and is a significant dose-limiting factor.[1][2][3][4] The neurotoxicity is associated with reduced oxygen consumption in neurons and damage to myelin.[2][3]

#### Suggested Solution:

Dose Reduction: The most immediate step is to evaluate if the administered dose of IACS10759 can be lowered while maintaining anti-tumor efficacy. A narrow therapeutic index has
been reported for this compound.[1][2][3][4]



- Co-administration with an HDAC6 Inhibitor: Preclinical studies have demonstrated that co-administration of a histone deacetylase 6 (HDAC6) inhibitor can mitigate the pain associated with IACS-10759-induced peripheral neuropathy in mice.[1][2][3][4] This approach may allow for the use of higher, more efficacious doses of IACS-10759.
- Alternative Dosing Schedules: While continuous daily dosing was used in some studies, exploring intermittent dosing schedules might reduce the cumulative neurotoxic effects.
   Clinical trials attempted various dosing regimens to manage adverse events.[1]
- Careful Monitoring: Implement sensitive behavioral and physiological monitoring protocols to detect early signs of neuropathy. This can include assessments of mechanical sensitivity in the hind paws.[5]

## Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of IACS-10759-induced neurotoxicity?

A1: **IACS-10759** is a highly potent and selective inhibitor of mitochondrial Complex I.[1][6][7][8] [9] This inhibition of oxidative phosphorylation (OXPHOS) is not limited to cancer cells and can affect neurons, which have high energy demands. The neurotoxicity is believed to be a direct consequence of this on-target effect, leading to reduced oxygen consumption rates in neurons and subsequent myelin damage.[2][3]

Q2: At what doses was neurotoxicity observed in preclinical models?

A2: While specific dose-response data for neurotoxicity is detailed in the primary literature, it's important to note that efficacious anti-tumor doses in some preclinical models were initially reported as well-tolerated without neurotoxicity.[1][7] However, subsequent reverse translational studies, aiming to understand the clinical observations, confirmed that escalating to efficacious doses in mice resulted in peripheral neuropathy.[1][2] For instance, doses of 0.3 mg/kg and 1.0 mg/kg of IACS-10759 were used in mice to induce and study peripheral neuropathy.[5]

Q3: What evidence supports the use of an HDAC6 inhibitor to mitigate **IACS-10759** neurotoxicity?



A3: Reverse translational studies in mice demonstrated that **IACS-10759** induced behavioral and physiological changes indicative of peripheral neuropathy. Co-administration of a histone deacetylase 6 (HDAC6) inhibitor was shown to minimize these symptoms.[1][2][3][4]

Q4: Are there other strategies being explored to overcome the limitations of IACS-10759?

A4: Research has explored combining IACS-10759 with other metabolic inhibitors to enhance its anti-cancer efficacy, which could potentially allow for lower, less toxic doses of IACS-10759. For example, in chronic lymphocytic leukemia (CLL) cells, which upregulate glycolysis as a compensatory mechanism to OXPHOS inhibition, combining IACS-10759 with the glycolysis inhibitor 2-deoxy-D-glucose (2-dG) induced greater cell death.[10][11] Another study in MYC-driven B-cell lymphoma showed that combining IACS-10759 with high-dose ascorbate (vitamin C) synergistically killed cancer cells by inducing oxidative stress.[12]

#### **Data Presentation**

Table 1: Effect of IACS-10759 on Metabolic Parameters in Chronic Lymphocytic Leukemia (CLL) Cells

| Parameter                               | Treatment                    | Change                  | Reference |
|-----------------------------------------|------------------------------|-------------------------|-----------|
| Oxygen Consumption Rate (OCR)           | 100 nM IACS-10759<br>for 24h | Significantly Inhibited | [13]      |
| Extracellular Acidification Rate (ECAR) | 100 nM IACS-10759<br>for 24h | Increased               | [10]      |
| Glucose Uptake                          | 100 nM IACS-10759<br>for 24h | Significantly Increased | [10]      |

Table 2: Reduction in Ribonucleotide Triphosphate Pools in CLL Cells with IACS-10759
Treatment



| Ribonucleotide | Treatment Duration | Mean<br>Concentration<br>Change | Reference |
|----------------|--------------------|---------------------------------|-----------|
| ATP            | 24 hours           | From 2775 μM to<br>1652 μM      | [6]       |
| ATP            | 48 hours           | From 2124 μM to 943<br>μΜ       | [6]       |

# **Experimental Protocols**

Protocol 1: Assessment of IACS-10759-Induced Peripheral Neuropathy in Mice

This protocol is based on methodologies described in reverse translational studies.[1][2][5]

- Animal Model: Use an appropriate mouse strain (e.g., NSG mice).[5]
- Drug Administration:
  - Administer IACS-10759 at relevant doses (e.g., 0.3 mg/kg and 1.0 mg/kg) via oral gavage for a specified duration (e.g., 5 days on, 2 days off).[5]
  - For the mitigation arm, co-administer an HDAC6 inhibitor (e.g., ACY-1215) at an appropriate dose and schedule.
  - Include a vehicle control group.
- Behavioral Testing:
  - Measure mechanical sensitivity of the hind paws using von Frey filaments at baseline and throughout the study. A decrease in the withdrawal threshold indicates mechanical allodynia, a sign of peripheral neuropathy.[5]
- Physiological Assessment:
  - At the end of the study, collect dorsal root ganglia (DRG) for ex vivo analysis of oxygen consumption rates (OCR) using a Seahorse analyzer to assess the direct impact of IACS-



10759 on neuronal metabolism.[2]

Histopathological analysis of nerve tissue can be performed to assess for myelin damage.
 [2][3]

Protocol 2: In Vitro Co-treatment of IACS-10759 and a Glycolysis Inhibitor

This protocol is adapted from studies on CLL cells.[10][11]

- Cell Culture: Culture primary CLL cells or a relevant cancer cell line under standard conditions.
- Treatment:
  - Treat cells with IACS-10759 at a predetermined effective concentration (e.g., 100 nM).
  - Treat cells with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-dG).
  - Include a combination treatment group with both IACS-10759 and 2-dG.
  - Include untreated and single-agent control groups.
- Metabolic Analysis:
  - Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
    using a Seahorse XF Analyzer to confirm inhibition of OXPHOS and the compensatory
    increase in glycolysis, and the effect of the combination treatment.
- Viability Assay:
  - After a specified incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as Annexin V/PI staining followed by flow cytometry to quantify apoptosis.

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of IACS-10759 induced neurotoxicity.





Click to download full resolution via product page

Caption: Workflow for assessing mitigation of IACS-10759 neurotoxicity.





Click to download full resolution via product page

Caption: Rationale for combining IACS-10759 with a glycolysis inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]



- 7. An inhibitor of oxidative phosphorylation exploits cancer vulnerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Overcoming IACS-10759 induced neurotoxicity in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191776#overcoming-iacs-10759-induced-neurotoxicity-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com